1,7-Difluoro-6-methoxyisoquinoline
Description
1,7-Difluoro-6-methoxyisoquinoline is a fluorinated isoquinoline derivative characterized by fluorine substitutions at positions 1 and 7, and a methoxy group at position 5. The introduction of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability and target binding compared to non-fluorinated analogs . The methoxy group at position 6 may contribute to electronic effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
1,7-difluoro-6-methoxyisoquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-9-4-6-2-3-13-10(12)7(6)5-8(9)11/h2-5H,1H3 |
InChI Key |
FVJLUGCPWSWNMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isoquinoline Derivatives
Structural and Functional Group Analysis
The table below compares 1,7-difluoro-6-methoxyisoquinoline with structurally related compounds, focusing on substituent patterns and biological implications:
Key Differences and Implications
Substituent Effects on Bioactivity Fluorine vs. Methoxy/Hydroxy Groups: Fluorine’s electronegativity and small atomic radius in this compound enhance membrane permeability and resistance to oxidative metabolism compared to methoxy- or hydroxy-substituted analogs like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline .
Synthetic Complexity Fluorination at positions 1 and 7 in this compound requires specialized reagents (e.g., Selectfluor® or DAST), whereas methoxy or hydroxy groups are introduced via simpler alkylation or oxidation steps, as seen in and .
Antitumor Activity Compounds with bulkier substituents, such as the trimethoxyphenyl group in 6-(3,4,5-trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinoline, exhibit pronounced antitumor activity due to enhanced tubulin binding. In contrast, the fluorinated compound’s smaller substituents may favor kinase inhibition or DNA intercalation mechanisms .
Research Findings and Trends
Metabolic Stability Fluorinated isoquinolines demonstrate prolonged half-lives in hepatic microsome assays compared to methoxy- or hydroxy-substituted derivatives, attributed to fluorine’s resistance to cytochrome P450-mediated oxidation .
Electrochemical Properties The electron-withdrawing fluorine atoms in this compound reduce the electron density of the aromatic ring, altering redox potentials and reactivity in catalytic applications.
Biological Selectivity While trimethoxyphenyl-substituted isoquinolines show broad-spectrum antitumor activity, fluorinated derivatives may target specific pathways (e.g., topoisomerase inhibition) with reduced off-target effects .
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